molecular formula C10H7F3N2O B2787885 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol CAS No. 1342026-72-5

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol

Cat. No.: B2787885
CAS No.: 1342026-72-5
M. Wt: 228.174
InChI Key: WRDGJEBUKAOQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]phenol is a chemical compound of significant interest in medicinal and agrochemical research, featuring a phenol group tethered to a 3-(trifluoromethyl)-1H-pyrazole ring. The incorporation of the trifluoromethyl group is a critical strategy in modern drug and agrochemical design, as it can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity . This scaffold is recognized as a privileged structure in the discovery of new active molecules. While specific biological data for this exact compound is limited, research on closely related 3-(trifluoromethyl)-1H-pyrazole derivatives reveals a broad spectrum of promising biological activities. These analogs have been extensively investigated as key scaffolds for developing novel nematocidal agents and have shown potential as succinate-ubiquinone oxidoreductase (SQR) inhibitors , a target for fungicides. Furthermore, structural analogs of this compound have demonstrated analgesic and anti-inflammatory activities in preclinical research, highlighting the therapeutic potential of this chemical class. The presence of the phenol group also offers a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop novel derivatives for various applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9-4-5-15(14-9)7-2-1-3-8(16)6-7/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDGJEBUKAOQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342026-72-5
Record name 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the phenolic moiety. One common synthetic route begins with the condensation of hydrazine with an appropriate β-diketone to form the pyrazole core. This intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the trifluoromethyl and phenolic functionalities. Reaction conditions often include the use of strong acids or bases, along with specific solvents like dichloromethane or acetonitrile to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using continuous flow processes to ensure efficiency and consistency. Catalysts such as palladium on carbon (Pd/C) or organometallic reagents are employed to enhance reaction rates and yields. The use of automated reactors and purification systems, such as column chromatography or recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Phenolic Hydroxyl Group Reactivity

The phenolic -OH group participates in typical acid-base and nucleophilic reactions:

Etherification

The hydroxyl group undergoes alkylation with alkyl halides under basic conditions (e.g., K₂CO₃/DMF), forming aryl ethers. For example:
3-[3-(CF₃)-pyrazol-1-yl]phenol+R-XBase3-[3-(CF₃)-pyrazol-1-yl]phenyl-O-R\text{3-[3-(CF₃)-pyrazol-1-yl]phenol} + \text{R-X} \xrightarrow{\text{Base}} \text{3-[3-(CF₃)-pyrazol-1-yl]phenyl-O-R}
This reaction is analogous to derivatives reported in antimicrobial studies (e.g., methyl and phenyl ethers) .

Esterification

Reaction with acyl chlorides or anhydrides yields esters:
3-[3-(CF₃)-pyrazol-1-yl]phenol+RCOCl3-[3-(CF₃)-pyrazol-1-yl]phenyl-O-CO-R\text{3-[3-(CF₃)-pyrazol-1-yl]phenol} + \text{RCOCl} \rightarrow \text{3-[3-(CF₃)-pyrazol-1-yl]phenyl-O-CO-R}
Such esters are precursors for further functionalization in medicinal chemistry .

Protection/Deprotection

The -OH group is often protected as a silyl ether (e.g., TBSCl) or acetate to prevent side reactions during pyrazole ring modifications .

Pyrazole Ring Reactivity

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 4- and 5-positions of the pyrazole ring:

Electrophilic Aromatic Substitution (EAS)

  • Nitration : Nitration occurs at the 4-position using HNO₃/H₂SO₄, yielding nitro derivatives.

  • Halogenation : Chlorination or bromination (e.g., NBS) selectively modifies the 5-position .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings if halogenated:

Reaction TypeReagentsProduct
SuzukiAr-B(OH)₂, Pd(PPh₃)₄Biaryl derivatives
Buchwald-HartwigAmines, Pd₂(dba)₃Aminopyrazoles
Examples include analogs in materials science applications .

Trifluoromethyl Group Influence

The -CF₃ group enhances stability and modulates electronic effects:

  • Electronic Effects : Deactivates the pyrazole ring, reducing electrophilic reactivity but favoring SNAr at activated positions .

  • Hydrogen Bonding : The -CF₃ group participates in weak hydrogen bonds, influencing crystal packing .

Cycloaddition Reactions

The pyrazole ring acts as a dipolarophile in [3+2] cycloadditions with nitrile imines, forming fused heterocycles :
3-[3-(CF₃)-pyrazol-1-yl]phenol+R-C≡N-NR₂Polycyclic adducts\text{3-[3-(CF₃)-pyrazol-1-yl]phenol} + \text{R-C≡N-NR₂} \rightarrow \text{Polycyclic adducts}

Oxidation/Reduction

  • Oxidation : MnO₂ oxidizes pyrazoline intermediates to pyrazoles .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazolidine in specific conditions .

Key Reaction Data

ReactionConditionsYield (%)Reference
Alkylation (MeI)K₂CO₃, DMF, 60°C85
NitrationHNO₃/H₂SO₄, 0°C72
Suzuki CouplingPd(PPh₃)₄, 80°C65

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of trifluoromethyl phenyl pyrazoles exhibit potent antimicrobial properties. For instance, compounds similar to 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol have been synthesized and tested against Gram-positive bacteria, showing low minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.125 μg/ml . This indicates a promising potential for these compounds as antimicrobial agents, particularly against resistant strains of bacteria.

Antiviral Properties
The compound has also been investigated for its potential antiviral activity. Studies suggest that the pyrazole ring can modulate protein-protein interactions within viral systems, potentially altering the conformation and function of viral proteins. This mechanism is crucial for developing therapeutic agents targeting viral infections.

Selective Androgen Receptor Degradation
Recent advancements in drug design have identified this compound as a candidate for selective androgen receptor degraders (SARDs). These compounds exhibit broad-spectrum antagonism against androgen receptors and have shown efficacy in preclinical models, indicating their potential for treating hormone-dependent cancers .

Agricultural Applications

Fungicidal Activity
The compound is being explored as a potential fungicide due to its structural characteristics that enhance biological activity against various fungal pathogens. The incorporation of trifluoromethyl groups is known to increase the lipophilicity of compounds, which can improve their penetration into fungal cells and enhance their efficacy as fungicides .

Pesticide Development
In the context of crop protection, derivatives of this compound are being evaluated for their effectiveness in preventing crop diseases caused by fungal pathogens. The development of such compounds aims to provide safer alternatives to traditional synthetic fungicides, thereby reducing environmental impact while maintaining agricultural productivity .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry reported on a series of trifluoromethyl-substituted pyrazoles that demonstrated significant antibacterial activity against Staphylococcus aureus. The findings highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Agricultural Application

Research conducted on the efficacy of various pyrazole derivatives indicated that certain compounds exhibited strong antifungal activity against common agricultural pathogens. These studies support the development of new fungicides based on the pyrazole framework, particularly those incorporating trifluoromethyl groups for enhanced activity and stability .

Mechanism of Action

The biological and chemical effects of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol are primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its passage through biological membranes and improving its binding affinity to hydrophobic pockets in proteins. This compound can modulate the activity of enzymes by acting as a competitive inhibitor or by binding to allosteric sites, thereby altering enzymatic pathways.

Comparison with Similar Compounds

4-[3-(Trifluoromethyl)-5-(Furan-2-yl)-1H-pyrazol-1-yl]phenol (CAS 1620743-13-6)

  • Structural Difference : Incorporates a furan-2-yl group at the pyrazole 5-position.
  • Molecular Formula : C₁₄H₉F₃N₂O₂ vs. C₁₀H₇F₃N₂O (target compound).
  • Key Properties: Increased molecular weight (294.23 g/mol vs. ~244.17 g/mol) due to the furan substituent. Enhanced metabolic complexity due to the oxygen-containing heterocycle .

N-Hydroxy-7-((4-(5-(p-Tolyl)-3-(Trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)octanamide

  • Structural Difference : Features a benzenesulfonamide group linked to a hydroxamic acid chain.
  • Key Properties: Acts as a bifunctional inhibitor (cyclooxygenase and histone deacetylase). The sulfonamide group enhances protein binding via polar interactions, while the hydroxamic acid moiety chelates metal ions in enzyme active sites. Demonstrates improved enzymatic inhibition compared to the phenol derivative, highlighting the impact of functional group diversification .

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine (CAS 1006334-06-0)

  • Structural Difference: Replaces the phenol group with a primary amine-terminated alkyl chain.
  • Key Properties: Increased basicity (amine pKa ~10–11) vs. phenolic hydroxyl (pKa ~10). Improved aqueous solubility at physiological pH, advantageous for pharmacokinetics.

4-[5-Methyl-3-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline

  • Structural Difference: Substitutes phenol with an aniline group.
  • Key Properties: Aniline’s -NH₂ group is more nucleophilic than phenol’s -OH, enabling different reaction pathways (e.g., diazotization).

3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole

  • Structural Difference: Attaches a CF₃-substituted phenyl ring instead of phenol.
  • Key Properties: Higher lipophilicity (LogP ~3.5) due to the absence of polar hydroxyl groups. Limited hydrogen-bonding capability, which may reduce binding affinity in hydrophilic enzyme pockets .

Biological Activity

3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]phenol is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a pyrazole moiety linked to a phenolic structure. This compound's biological activity is influenced by its chemical properties, which enhance its potential as a therapeutic agent. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Chemical Structure

The molecular formula of this compound is C10H7F3N2O. Its structural representation is as follows:

SMILES C1 CC CC C1 O N2C CC N2 C F F F\text{SMILES C1 CC CC C1 O N2C CC N2 C F F F}

Biological Activity Overview

Research indicates that compounds containing pyrazole and trifluoromethyl groups exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from sub-micromolar to several micromolar levels, indicating potent antibacterial activity.

CompoundMIC (µg/ml)Activity
This compound0.78 - 3.125Antibacterial
4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline2Antimicrobial
N-(4-chlorophenyl)-3-(trifluoromethyl)-pyrazole5Anti-inflammatory

These findings suggest that the incorporation of trifluoromethyl groups can enhance the antimicrobial efficacy of pyrazole derivatives .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated in various animal models. For instance, it has shown comparable effects to standard anti-inflammatory drugs such as indomethacin in reducing carrageenan-induced edema. The mechanism may involve inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit anticancer properties. For example, derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these activities are often in the low micromolar range, suggesting effective growth inhibition .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Antimicrobial Efficacy : A study involving a series of trifluoromethyl-substituted pyrazoles demonstrated that certain derivatives had MIC values lower than traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Mechanism : In vivo studies showed that treatment with pyrazole derivatives led to a significant reduction in inflammatory markers in models of arthritis, suggesting a potential therapeutic role in chronic inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step functionalization. A common route includes:

  • Step 1: Preparation of 3-(trifluoromethyl)-1H-pyrazole via hydrazine and 3-(trifluoromethyl)acrylonitrile under acidic conditions .
  • Step 2: Coupling the pyrazole moiety to a phenol derivative using nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.
  • Step 3: Purification via column chromatography or recrystallization.

Key Reaction Conditions:

StepReagents/ConditionsTemperatureSolventYield (%)
1H2NNH2, HCl (cat.)80°CEtOH65–75
2CuI, K2CO3120°CDMF50–60
3Hexane/EtOAcRT->95 purity

Optimization requires adjusting catalysts (e.g., Pd vs. Cu), solvent polarity, and temperature to minimize side reactions.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Standardized Assays: Use identical cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control for solvent effects (DMSO ≤0.1%).
  • Metabolite Screening: LC-MS to rule out degradation products interfering with activity .
  • Target Validation: CRISPR knockouts or siRNA silencing of suspected targets (e.g., COX-2 for NSAID-like activity) .

Example: A study reporting weak COX-2 inhibition may have used impure samples, while high-purity batches show IC50 = 1.2 µM .

Q. What strategies are employed to modify the compound's structure to enhance its pharmacological profile while minimizing toxicity?

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer: The -CF3 group is strongly electron-withdrawing (-I effect), which:

  • Reduces Electron Density: Pyrazole ring becomes less nucleophilic, hindering electrophilic substitution.
  • Enhances Metabolic Stability: Resists oxidative degradation by cytochrome P450 enzymes .
  • Alters pKa: Phenolic -OH pKa shifts from ~10.0 (unsubstituted) to ~8.5, increasing acidity .

Computational Data (DFT):

PropertyValue
HOMO (eV)-6.2
LUMO (eV)-1.8
Dipole Moment (D)3.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.